Benzenemethanamine, 3-chloro-5-fluoro-N-propyl-

Description

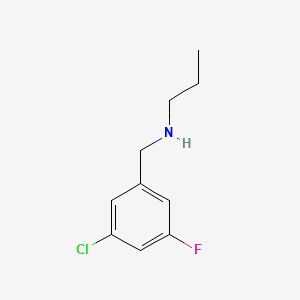

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- is an aromatic amine derivative with a benzene ring substituted by chlorine (position 3), fluorine (position 5), and an aminomethyl group (-CH₂NH-) where the nitrogen is further substituted with a propyl group.

Properties

CAS No. |

90390-36-6 |

|---|---|

Molecular Formula |

C10H13ClFN |

Molecular Weight |

201.67 g/mol |

IUPAC Name |

N-[(3-chloro-5-fluorophenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C10H13ClFN/c1-2-3-13-7-8-4-9(11)6-10(12)5-8/h4-6,13H,2-3,7H2,1H3 |

InChI Key |

PHBRVPWSAOFHSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CC(=CC(=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- typically involves multi-step organic reactions. One common method starts with the halogenation of benzene to introduce the chlorine and fluorine substituents. This is followed by the introduction of the methanamine group through a nucleophilic substitution reaction. The final step involves the alkylation of the amine group with a propyl halide under basic conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Types of Reactions:

Oxidation: Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro or carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.

Major Products:

Oxidation: Nitro derivatives, carboxylic acids.

Reduction: Amine derivatives, alcohol derivatives.

Substitution: Various substituted benzenemethanamines depending on the reagents used.

Scientific Research Applications

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The propyl group attached to the nitrogen atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenemethanamine, 3-fluoro

- Structure: Benzene ring with a fluorine substituent (position 3) and an unsubstituted aminomethyl group (-CH₂NH₂).

- Key Differences : Lacks chlorine at position 5 and the N-propyl group.

- Properties : The absence of chlorine and alkylation reduces lipophilicity compared to the target compound. Fluorine’s electron-withdrawing effect may enhance ring stability but reduce nucleophilic reactivity at the amine. NIST data indicate such fluorinated amines are often intermediates in drug synthesis .

Benzamide, 3-fluoro-5-nitro-N-propyl-

- Structure : Benzamide backbone with fluorine (position 3), nitro (position 5), and an N-propyl carboxamide group (-CONHCH₂CH₂CH₃).

- Key Differences: Replaces the aminomethyl group with a carboxamide and adds a nitro group.

- Properties: The nitro group increases molecular polarity (molar mass: 226.2 g/mol) and may confer explosive or oxidative reactivity. The carboxamide enhances hydrogen-bonding capacity, contrasting with the amine’s basicity in the target compound.

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)

- Structure: Cyclopropane-carboxamide linked to a 3-chlorophenyl group and a tetrahydrofuranone ring.

- Key Differences : Larger heterocyclic framework and carboxamide functionality versus the simpler benzene-amine structure.

- Properties: Used as a pesticide, its chlorine substituent contributes to bioactivity, while the furanone ring enhances metabolic stability. The target compound’s N-propyl group may similarly improve lipid solubility for membrane penetration .

Benzenemethanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride

- Structure : Quaternary ammonium salt with a chloro-hydroxypropyl substituent on the benzylamine.

- Key Differences : Charged ammonium group and additional hydroxyl and chloroalkyl chains.

- Properties : The quaternary nitrogen increases water solubility, while the chloro-hydroxypropyl chain may enhance surfactant-like behavior. This contrasts with the neutral, lipophilic N-propyl group in the target compound, which would favor different applications (e.g., agrochemicals vs. surfactants) .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects : Chlorine and fluorine in the target compound likely enhance electronegativity and metabolic resistance, similar to cyprofuram’s pesticidal activity . The N-propyl group increases lipophilicity, favoring membrane permeability in biological systems.

- Synthetic Pathways : Analogous compounds (e.g., –5) suggest halogenated benzamines are synthesized via amination or alkylation of halogenated benzene precursors.

Biological Activity

Benzenemethanamine, specifically the derivative 3-chloro-5-fluoro-N-propyl-, is an organic compound with potential biological activities that merit detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzenemethanamine, 3-chloro-5-fluoro-N-propyl- has a molecular formula of and features a benzene ring substituted with chlorine at the 3-position and fluorine at the 5-position, along with a propyl group attached to the amine. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter biochemical pathways crucial for various physiological processes.

- Receptor Binding : It may bind to specific receptors, modulating their activity. This interaction is significant in therapeutic contexts where receptor modulation can lead to desired physiological effects.

- Signal Transduction : The compound influences signal transduction pathways, potentially leading to various cellular responses that are critical in both health and disease states.

Biological Activity Overview

Research indicates that benzenemethanamine derivatives exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that compounds similar to benzenemethanamine may exhibit cytotoxic effects against cancer cell lines. For instance, structural modifications, such as the introduction of fluorine or chlorine atoms, have been associated with enhanced anticancer activity .

- Neuropharmacological Effects : The compound may affect neurotransmitter systems, thereby influencing mood and behavior. Its structural similarities to known psychoactive compounds suggest potential applications in treating neurological disorders .

Case Study 1: Anticancer Activity

A study explored the structure-activity relationship (SAR) of benzenemethanamine derivatives in cancer therapy. It was found that specific substitutions on the benzene ring significantly enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells. Compounds with fluorine at specific positions exhibited increased potency compared to their counterparts without such substitutions .

Case Study 2: Neuropharmacological Effects

Another research effort investigated the effects of similar compounds on serotonin receptors. The results indicated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), suggesting their potential use in treating depression and anxiety disorders .

Comparative Analysis of Related Compounds

To better understand the unique properties of benzenemethanamine, 3-chloro-5-fluoro-N-propyl-, it is useful to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzenemethanamine | Basic structure without halogen substitutions | Limited biological activity |

| 3-Chlorobenzylamine | Chlorine substitution only | Moderate enzyme inhibition |

| 3-Chloro-5-fluorobenzylamine | Chlorine and fluorine substitutions | Enhanced anticancer properties |

| Benzenemethanamine, N-propyl | Propyl group addition | Potential neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.